Cas no 2801487-44-3 ((4-tert-Butyl-2-formyl-phenyl)-carbamic acid tert-butyl ester)
(4-tert-Butyl-2-formyl-phenyl)-carbamic acid tert-butyl ester Chemical and Physical Properties
Names and Identifiers
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- (4-tert-Butyl-2-formyl-phenyl)-carbamic acid tert-butyl ester
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- Inchi: 1S/C16H23NO3/c1-15(2,3)12-7-8-13(11(9-12)10-18)17-14(19)20-16(4,5)6/h7-10H,1-6H3,(H,17,19)
- InChI Key: PTELSXAXFJXGLW-UHFFFAOYSA-N
- SMILES: C(OC(C)(C)C)(=O)NC1=CC=C(C(C)(C)C)C=C1C=O
(4-tert-Butyl-2-formyl-phenyl)-carbamic acid tert-butyl ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1125741-100mg |
(4-tert-Butyl-2-formyl-phenyl)-carbamic acid tert-butyl ester |
2801487-44-3 | 95% | 100mg |
$455 | 2024-07-28 | |
| eNovation Chemicals LLC | Y1125741-250mg |
(4-tert-Butyl-2-formyl-phenyl)-carbamic acid tert-butyl ester |
2801487-44-3 | 95% | 250mg |
$665 | 2024-07-28 | |
| eNovation Chemicals LLC | Y1125741-500mg |
(4-tert-Butyl-2-formyl-phenyl)-carbamic acid tert-butyl ester |
2801487-44-3 | 95% | 500mg |
$1095 | 2024-07-28 | |
| eNovation Chemicals LLC | Y1125741-1g |
(4-tert-Butyl-2-formyl-phenyl)-carbamic acid tert-butyl ester |
2801487-44-3 | 95% | 1g |
$1780 | 2024-07-28 | |
| eNovation Chemicals LLC | Y1125741-5g |
(4-tert-Butyl-2-formyl-phenyl)-carbamic acid tert-butyl ester |
2801487-44-3 | 95% | 5g |
$6585 | 2024-07-28 | |
| eNovation Chemicals LLC | Y1125741-50mg |
(4-tert-Butyl-2-formyl-phenyl)-carbamic acid tert-butyl ester |
2801487-44-3 | 95% | 50mg |
$340 | 2024-07-28 | |
| eNovation Chemicals LLC | Y1125741-50mg |
(4-tert-Butyl-2-formyl-phenyl)-carbamic acid tert-butyl ester |
2801487-44-3 | 95% | 50mg |
$340 | 2025-02-26 | |
| eNovation Chemicals LLC | Y1125741-100mg |
(4-tert-Butyl-2-formyl-phenyl)-carbamic acid tert-butyl ester |
2801487-44-3 | 95% | 100mg |
$455 | 2025-02-26 | |
| eNovation Chemicals LLC | Y1125741-500mg |
(4-tert-Butyl-2-formyl-phenyl)-carbamic acid tert-butyl ester |
2801487-44-3 | 95% | 500mg |
$1095 | 2025-02-26 | |
| eNovation Chemicals LLC | Y1125741-250mg |
(4-tert-Butyl-2-formyl-phenyl)-carbamic acid tert-butyl ester |
2801487-44-3 | 95% | 250mg |
$665 | 2025-02-26 |
(4-tert-Butyl-2-formyl-phenyl)-carbamic acid tert-butyl ester Related Literature
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Daniel Messmer,Stefan Salentinig,Jakob Heier Nanoscale, 2019,11, 6929-6938
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Jonas Kind,Lukas Kaltschnee,Martin Leyendecker,Christina M. Thiele Chem. Commun., 2016,52, 12506-12509
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
Additional information on (4-tert-Butyl-2-formyl-phenyl)-carbamic acid tert-butyl ester
Introduction to (4-tert-Butyl-2-formyl-phenyl)-carbamic acid tert-butyl ester (CAS No. 2801487-44-3)
(4-tert-Butyl-2-formyl-phenyl)-carbamic acid tert-butyl ester (CAS No. 2801487-44-3) is a versatile organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, particularly in medicinal chemistry and materials science. This compound, characterized by its tert-butyl and formyl functional groups, exhibits remarkable stability and reactivity, making it a valuable intermediate in the synthesis of more complex molecules.
The molecular formula of (4-tert-Butyl-2-formyl-phenyl)-carbamic acid tert-butyl ester is C15H21NO3, and its molecular weight is approximately 263.33 g/mol. The compound's structure consists of a phenyl ring substituted with a tert-butyl group at the 4-position and a formyl group at the 2-position, with the carbamic acid tert-butyl ester moiety attached to the phenyl ring. This arrangement of functional groups imparts specific chemical properties that are crucial for its applications.
In the realm of medicinal chemistry, (4-tert-Butyl-2-formyl-phenyl)-carbamic acid tert-butyl ester has shown promise as a building block for the synthesis of bioactive molecules. Recent studies have explored its potential as a precursor for the development of novel drugs targeting various diseases. For instance, researchers have utilized this compound to synthesize derivatives with enhanced pharmacological properties, such as improved solubility, bioavailability, and reduced toxicity. These derivatives have been evaluated in preclinical studies for their efficacy against cancer, neurodegenerative disorders, and inflammatory conditions.
The formyl group in (4-tert-Butyl-2-formyl-phenyl)-carbamic acid tert-butyl ester is particularly noteworthy for its reactivity in various chemical reactions. It can undergo condensation reactions with amines to form imines, which are important intermediates in the synthesis of heterocyclic compounds. Additionally, the formyl group can be reduced to an alcohol or oxidized to a carboxylic acid, providing multiple pathways for further functionalization. These transformations are crucial for tailoring the compound's properties to meet specific application requirements.
The tert-butyl carbamate moiety in (4-tert-Butyl-2-formyl-phenyl)-carbamic acid tert-butyl ester adds another layer of complexity and utility to the molecule. The tert-butyl group provides steric protection, which can be advantageous in synthetic sequences where other functional groups need to be manipulated without interference. Moreover, the carbamate functionality can be selectively cleaved under mild conditions, releasing an amine or ammonia. This property makes the compound useful in protecting group strategies and in the synthesis of peptides and other nitrogen-containing molecules.
In materials science, (4-tert-Butyl-2-formyl-phenyl)-carbamic acid tert-butyl ester has found applications in the development of advanced materials with tailored properties. For example, it can be used as a monomer or crosslinking agent in polymer synthesis, contributing to the formation of polymers with enhanced thermal stability and mechanical strength. The presence of multiple functional groups allows for fine-tuning of polymer properties through controlled polymerization techniques.
The versatility of (4-tert-Butyl-2-formyl-phenyl)-carbamic acid tert-butyl ester extends beyond its use as an intermediate or monomer. It has also been investigated for its potential as a catalyst or ligand in transition metal-catalyzed reactions. The combination of its electron-withdrawing formyl group and electron-donating tert-butyl group creates a unique electronic environment that can influence reaction selectivity and efficiency. This property has been exploited in asymmetric synthesis and other catalytic processes where high enantioselectivity is desired.
In conclusion, (4-tert-Butyl-2-formyl-phenyl)-carbamic acid tert-butyl ester (CAS No. 2801487-44-3) is a multifaceted compound with a wide range of applications in medicinal chemistry, materials science, and catalysis. Its unique chemical structure and reactivity make it an indispensable tool for researchers seeking to develop innovative solutions to complex problems. As research continues to uncover new possibilities for this compound, it is poised to play an increasingly important role in advancing scientific knowledge and technological innovation.
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